molecular formula C18H31NO4 B13719023 4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid

4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B13719023
M. Wt: 325.4 g/mol
InChI Key: XZHGLARRFQXHFP-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid: is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:

    Formation of the bicyclic core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.

    Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the isobutyl group: The isobutyl group can be introduced through a nucleophilic substitution reaction using isobutyl bromide and a suitable nucleophile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or alkanes.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The Boc-protected amine allows for selective deprotection and subsequent conjugation with biomolecules, facilitating the study of biological processes.

Medicine:

    Drug Development: The compound’s unique structure makes it a valuable scaffold for the design of new therapeutic agents, particularly in the field of oncology and infectious diseases.

Industry:

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid depends on its application. In drug development, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

  • 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
  • 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid

Comparison:

  • Structural Differences: The presence of different substituents (e.g., isobutyl vs. methyl) can significantly impact the compound’s reactivity and biological activity.
  • Reactivity: The Boc-protected amine in these compounds allows for selective deprotection and subsequent functionalization, making them versatile intermediates in organic synthesis.
  • Applications: While all these compounds can be used in organic synthesis and drug development, their specific applications may vary based on their structural differences and reactivity profiles.

Properties

Molecular Formula

C18H31NO4

Molecular Weight

325.4 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]bicyclo[2.2.2]octane-1-carboxylic acid

InChI

InChI=1S/C18H31NO4/c1-13(2)12-19(15(22)23-16(3,4)5)18-9-6-17(7-10-18,8-11-18)14(20)21/h13H,6-12H2,1-5H3,(H,20,21)

InChI Key

XZHGLARRFQXHFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C(=O)OC(C)(C)C)C12CCC(CC1)(CC2)C(=O)O

Origin of Product

United States

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